![molecular formula C22H23N5O2 B2598519 1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline CAS No. 1396857-62-7](/img/structure/B2598519.png)
1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline” is a complex organic molecule. It contains an indoline group, a piperidine ring, and a 1,2,4-oxadiazole ring, which is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring, in particular, is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of similar compounds include their molecular weight, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area .Aplicaciones Científicas De Investigación
GPR119 Agonist for Anti-diabetic Agents
The chemical structure resembling 1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline has been identified as a potent GPR119 agonist. GPR119 is targeted for its potential in anti-diabetic treatments. Modifications to the central alkylene spacer of the lead compound, including the addition of a carbonyl group and a methyl group, significantly enhanced its agonistic activity. This research led to the discovery of compounds that, when administered orally, effectively lowered plasma glucose levels and stimulated glucose-dependent insulin secretion in rat models, highlighting their potential as anti-diabetic agents (Sato et al., 2014).
Antimicrobial Activity from Isonicotinic Acid Hydrazide Derivatives
Another aspect of scientific research involving similar chemical structures focuses on the antimicrobial properties derived from isonicotinic acid hydrazide derivatives. The conversion of these derivatives through specific reactions led to the creation of compounds with notable antimicrobial activities. This study is pivotal for the development of new antimicrobial agents, showcasing a broad spectrum of activity against various microorganisms, which could be instrumental in addressing the growing concern of antibiotic resistance (Bayrak et al., 2009).
Serotonin 5-HT1B/1D Receptor Antagonism
Research also delves into the differential effects of serotonin 5-HT1B/1D receptor antagonists, with compounds structurally related to this compound showing potential therapeutic applications in treating depression. By antagonizing the 5-HT1B/1D receptors, these compounds increase 5-HT levels in the dentate gyrus, suggesting their efficacy in treating depressive disorders without the side effects associated with traditional antidepressants (Roberts et al., 1998).
Cancer Treatment through c-Met/ALK Inhibition
The development of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones represents a significant stride in cancer research. These compounds, by targeting c-Met/ALK pathways, have shown potent inhibitory effects on tumor growth, particularly in gastric carcinoma models. This research underscores the therapeutic potential of such compounds in treating cancers that are responsive to c-Met/ALK inhibition, offering hope for more effective and targeted cancer therapies (Li et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-24-21(29-25-15)17-8-9-20(23-13-17)26-11-4-6-18(14-26)22(28)27-12-10-16-5-2-3-7-19(16)27/h2-3,5,7-9,13,18H,4,6,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHJEXDIAZKHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
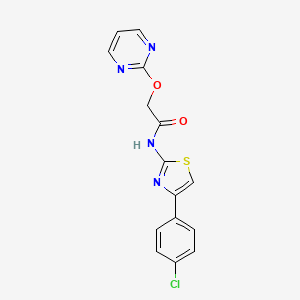
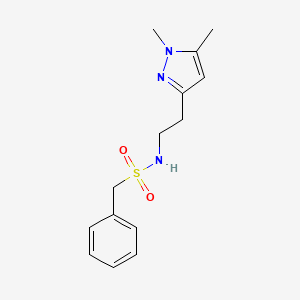
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2598441.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2598448.png)

![7-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2598450.png)
![N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide](/img/structure/B2598451.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2598452.png)
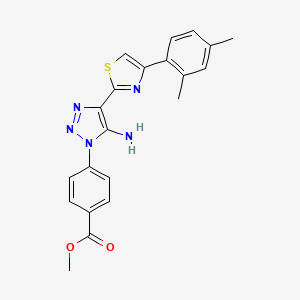
![3-[(4-benzylpiperazin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2598454.png)
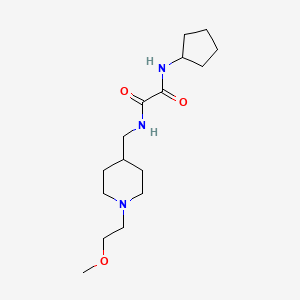
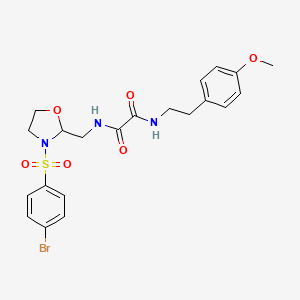
![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2598459.png)
